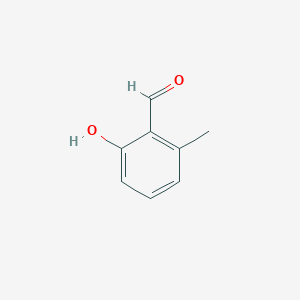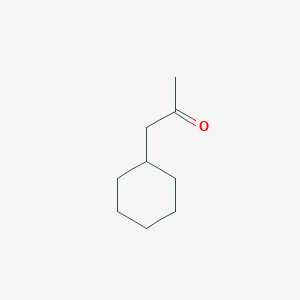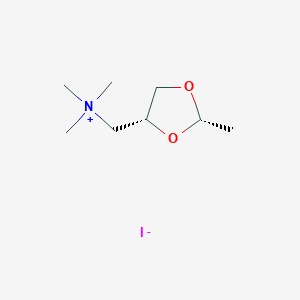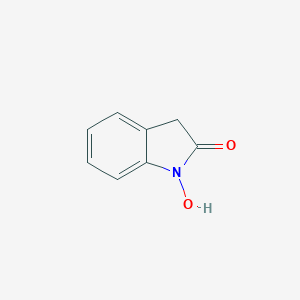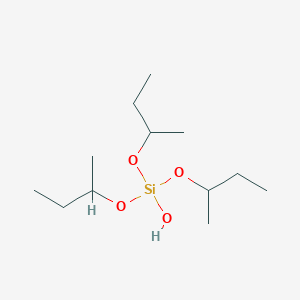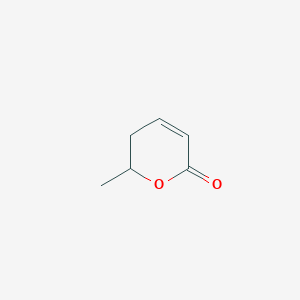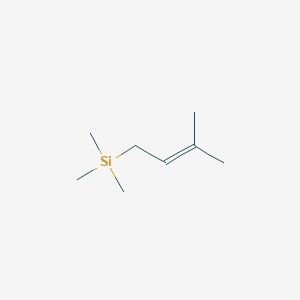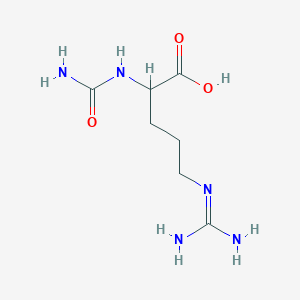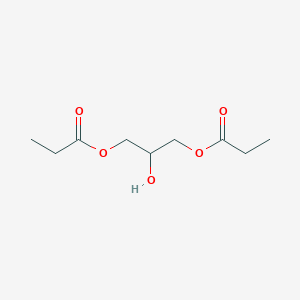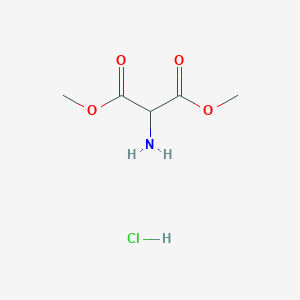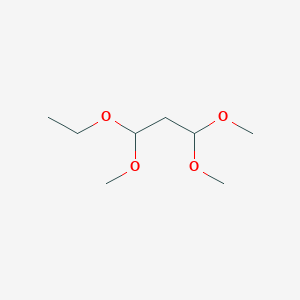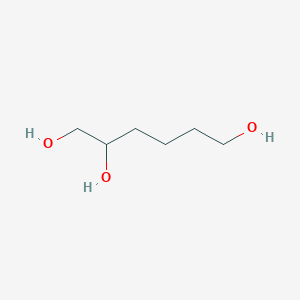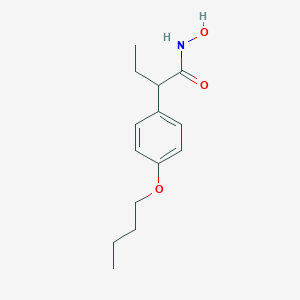
2-(4-butoxyphenyl)-n-hydroxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(p-Butoxyphenyl)butanohydroxamic acid: is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol. This compound belongs to the class of hydroxamic acids, which are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-butoxyphenyl)-n-hydroxybutanamide typically involves the reaction of a butanohydroxamic acid derivative with a p-butoxyphenyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-(p-Butoxyphenyl)butanohydroxamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of substituted hydroxamic acids or other derivatives.
Applications De Recherche Scientifique
Alpha-(p-Butoxyphenyl)butanohydroxamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to study metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its anticancer properties due to its ability to inhibit histone deacetylases (HDACs), which are involved in cell cycle regulation.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-butoxyphenyl)-n-hydroxybutanamide involves its ability to chelate metal ions, particularly iron (Fe) and zinc (Zn). This chelation disrupts the function of metalloenzymes, leading to the inhibition of their activity. In the case of HDAC inhibition, the compound binds to the active site of the enzyme, preventing the deacetylation of histone proteins, which results in altered gene expression and inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
Marimastat: A potent matrix metalloprotease inhibitor with a similar hydroxamic acid moiety.
Belinostat, Panobinostat, Vorinostat: HDAC inhibitors with hydroxamic acid groups, used in cancer therapy.
Uniqueness: Alpha-(p-Butoxyphenyl)butanohydroxamic acid is unique due to its specific structural features, such as the p-butoxyphenyl group, which may confer distinct binding properties and biological activities compared to other hydroxamic acid derivatives .
Propriétés
Numéro CAS |
15560-24-4 |
|---|---|
Formule moléculaire |
C14H21NO3 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
2-(4-butoxyphenyl)-N-hydroxybutanamide |
InChI |
InChI=1S/C14H21NO3/c1-3-5-10-18-12-8-6-11(7-9-12)13(4-2)14(16)15-17/h6-9,13,17H,3-5,10H2,1-2H3,(H,15,16) |
Clé InChI |
LNAOLPBKJQWTOC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(CC)C(=O)NO |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(CC)C(=O)NO |
Synonymes |
2-(p-Butoxyphenyl)butyrohydroxamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


